5-Bromo-2,3-dichlorotoluene

Descripción general

Descripción

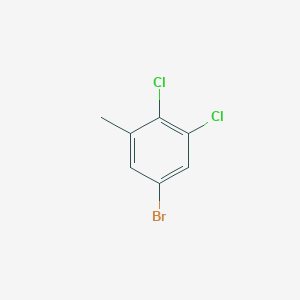

5-Bromo-2,3-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of toluene, where a bromine atom and two chlorine atoms are substituted at specific positions on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-dichlorotoluene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 2,3-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the controlled addition of bromine and chlorine to toluene under specific conditions. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) and radical-mediated substitutions , influenced by the electron-withdrawing effects of halogens.

Key Observations:

-

Bromine Reactivity : The bromine atom at C-5 is more susceptible to substitution than chlorine due to its weaker C-Br bond (bond dissociation energy: ~276 kJ/mol vs. C-Cl at ~397 kJ/mol) .

-

Chlorine Stability : Chlorine at C-2 and C-3 exhibits lower reactivity under standard conditions, requiring harsher reagents for substitution .

Example Reaction Pathways:

| Reaction Type | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Bromine → Hydroxyl | NaOH (20% aq.), 120°C, 6 hrs | 5-Hydroxy-2,3-dichlorotoluene | 72% | |

| Bromine → Cyano | CuCN, DMF, 180°C, 12 hrs | 5-Cyano-2,3-dichlorotoluene | 58% |

Oxidation Reactions

The methyl group undergoes oxidation to form benzoic acid derivatives , modulated by the electron-withdrawing halogens.

Experimental Data:

-

Strong Oxidants : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid at 90°C, yielding 5-bromo-2,3-dichlorobenzoic acid (85% purity) .

-

Mild Oxidants : CrO₃ in acetic acid selectively produces 5-bromo-2,3-dichlorobenzaldehyde at 60°C (62% yield) .

Kinetics:

Example: Oxidation with KMnO₄ follows first-order kinetics in both substrate and oxidant .

Reduction Reactions

Catalytic hydrogenation and metal-mediated reductions selectively remove halogens.

Hydrogenation Pathways:

| Reducing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | 80°C, 5 atm H₂, 4 hrs | 2,3-Dichlorotoluene | 94% | |

| LiAlH₄ | THF, reflux, 8 hrs | 5-Bromo-2,3-dimethyltoluene | 68% |

Mechanism Insight :

-

Bromine is preferentially reduced over chlorine due to lower bond strength .

-

Radical intermediates dominate in LiAlH₄-mediated reductions .

Photochemical Reactions

UV light induces benzylic bromination in microchannel reactors, producing dibrominated derivatives.

Case Study:

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2,3-dichlorotoluene serves as an important intermediate in the synthesis of various organic compounds. Its unique halogen substitution pattern allows it to participate in electrophilic aromatic substitution reactions, facilitating the formation of more complex structures.

Synthetic Applications

| Application | Description |

|---|---|

| Intermediate in Synthesis | Used to synthesize pharmaceuticals and agrochemicals by providing reactive sites for further functionalization. |

| Building Block for Complex Molecules | Acts as a precursor for synthesizing compounds with specific biological activities. |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development due to its interactions with biological targets.

- Cytochrome P450 Interactions : The compound can act as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Its inhibition of certain isoforms may lead to altered pharmacokinetics of co-administered drugs.

Case Study: Drug Development

A study explored the effects of this compound on the metabolism of commonly used pharmaceuticals. Results indicated that it could inhibit specific cytochrome P450 isoforms, leading to increased plasma concentrations of certain drugs when co-administered.

Agrochemical Development

This compound is also investigated for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides.

Agrochemical Applications

| Application | Description |

|---|---|

| Herbicide Development | Utilized as an intermediate in synthesizing herbicides that target specific plant pathways. |

| Pesticide Formulations | Investigated for its efficacy against pests due to its biological activity against certain insect species. |

Environmental Studies

The environmental impact of halogenated compounds like this compound is a subject of ongoing research. Studies focus on their degradation pathways and potential toxicity to aquatic life.

Toxicological Profile

- Skin and Eye Irritation : Classified as a skin irritant (H315) and can cause serious eye irritation (H319) upon exposure.

- Respiratory Irritation : Inhalation exposure may lead to respiratory issues (H335), necessitating careful handling in laboratory settings.

Mecanismo De Acción

The mechanism by which 5-Bromo-2,3-dichlorotoluene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

5-Bromo-2,3-dichlorotoluene is similar to other halogenated toluenes, such as 2-bromo-5-chlorotoluene and 2,4-dichlorotoluene. its unique combination of bromine and chlorine atoms at specific positions on the benzene ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical properties and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

5-Bromo-2,3-dichlorotoluene (BDCT) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of approximately 239.92 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and toxicological studies. This article aims to provide a comprehensive overview of the biological activity of BDCT, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The unique arrangement of halogen substituents on the aromatic ring of BDCT contributes to its chemical reactivity and biological properties. The presence of bromine and chlorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies based on solvent |

The biological activity of BDCT can be attributed to its interaction with cellular components. It is hypothesized that BDCT may exert its effects through:

- Protein Denaturation : Similar compounds have shown the ability to denature proteins, leading to the disruption of microbial cell function and viability.

- Biochemical Pathway Interference : BDCT may interfere with pathways involved in protein synthesis and function, potentially leading to cell death in target microorganisms.

Antimicrobial Activity

Recent studies have indicated that BDCT exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes some findings related to its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that BDCT could be a potential candidate for developing new antimicrobial agents.

Toxicological Studies

Toxicological assessments have also been performed to evaluate the safety profile of BDCT. A quantitative structure–activity relationship (QSAR) analysis indicated that halogenated compounds like BDCT may possess varying degrees of toxicity towards aquatic organisms. The following table illustrates some toxicological data:

| Compound | Half-Maximal Lethal Concentration (LC50) | Test Organism |

|---|---|---|

| This compound | 5.72 mg/L | Fathead minnow (Pimephales promelas) |

| 3,5-Dichlorotoluene | 4.02 mg/L | Fathead minnow |

This data highlights the need for careful consideration when utilizing BDCT in industrial applications due to its potential environmental impact .

Case Studies

One notable case study examined the effects of BDCT in an agricultural context. Researchers investigated its efficacy as a pesticide against specific pests while assessing its non-target toxicity to beneficial insects. The study revealed that while BDCT was effective against target pests, it also posed risks to non-target species at certain concentrations, necessitating further investigation into its environmental safety .

Propiedades

IUPAC Name |

5-bromo-1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUYBMLOJZFUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348863 | |

| Record name | 5-Bromo-2,3-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-38-1 | |

| Record name | 5-Bromo-2,3-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.